N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide
Description
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide is a pyrimidine-based small molecule characterized by a 5-chloro-substituted pyrimidine core with a methylsulfanyl group at position 2 and a carboxamide moiety at position 4. The carboxamide is further linked to a phenyl ring bearing a benzyl(methyl)sulfamoyl group. The methylsulfanyl and sulfamoyl groups may enhance lipophilicity and target binding, while the chloro substituent could influence electronic properties and steric interactions.
Properties
IUPAC Name |
N-[4-[benzyl(methyl)sulfamoyl]phenyl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3S2/c1-25(13-14-6-4-3-5-7-14)30(27,28)16-10-8-15(9-11-16)23-19(26)18-17(21)12-22-20(24-18)29-2/h3-12H,13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHKCDMYQXQDTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NC(=NC=C3Cl)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate precursors such as 2-chloro-4,6-dimethoxypyrimidine and thiourea, followed by chlorination to introduce the chloro group at the 5-position.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via a nucleophilic substitution reaction using benzylmethylamine and sulfonyl chloride.
Coupling with the Phenyl Ring: The final step involves coupling the sulfamoyl-substituted phenyl ring with the pyrimidine core through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloro group on the pyrimidine ring can be substituted with various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron powder and hydrochloric acid.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents such as DMF (dimethylformamide).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Azides or thiols substituted pyrimidines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide can be studied for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to known bioactive molecules.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The sulfamoyl and pyrimidine groups can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting their function. The chloro and methylsulfanyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Sulfanyl Group Modifications
- Allylsulfanyl vs. Methylsulfanyl: The compound in replaces the methylsulfanyl group with an allylsulfanyl chain. However, the methylsulfanyl group in the target compound may offer better steric compatibility with hydrophobic enzyme pockets .
- 4-Fluorobenzylsulfanyl : features a 4-fluorobenzylsulfanyl group, which increases electron-withdrawing effects and lipophilicity compared to the unsubstituted benzyl group in the target compound. Fluorination often enhances bioavailability and target affinity, as seen in kinase inhibitors .
Carboxamide-Linked Substituents
- Benzofuran vs. Phenyl : ’s compound incorporates a benzofuran ring instead of a phenyl group in the carboxamide side chain. Benzofuran’s fused ring system may enhance π-π stacking interactions but reduce solubility due to increased hydrophobicity .
- Sulfamoylphenyl Ethyl : The compound in includes a sulfamoylphenyl ethyl group, which differs from the target compound’s benzyl(methyl)sulfamoyl phenyl. The ethyl spacer may improve conformational adaptability, while the sulfamoyl group’s position could influence hydrogen-bonding interactions with target proteins .
Pyrimidine Core Modifications
- Tetrahydropyrimidine vs. Pyrimidine: describes a 2-thioxo-1,2,3,4-tetrahydropyrimidine core, which is partially saturated.
- Carboxylic Acid vs. Carboxamide : replaces the carboxamide with a carboxylic acid, altering hydrogen-bonding capacity and ionization state. Carboxamides generally exhibit better cell permeability due to reduced polarity .
Data Tables
Table 1: Structural Comparison of Pyrimidine Derivatives
Biological Activity
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide is a compound of interest due to its potential biological activities. This article aims to synthesize available research findings regarding its biological activity, including antibacterial, antifungal, and enzyme inhibitory properties, while also providing insights into its structure-activity relationship (SAR).
Chemical Structure and Properties
The compound has the following chemical formula and molecular weight:
| Property | Value |
|---|---|
| CAS Number | 874147-03-2 |
| Molecular Formula | CHClNOS |
| Molecular Weight | 489.0 g/mol |
Biological Activity Overview
The biological activities of this compound have been evaluated through various assays, demonstrating significant potential in multiple areas:
1. Antibacterial Activity
Research indicates that compounds with sulfamoyl groups often exhibit antibacterial properties. A study evaluating various synthesized compounds found that those with similar structural motifs showed notable antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the inhibition of bacterial growth by interfering with metabolic pathways essential for cell division .
2. Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. Specifically, studies have highlighted the importance of the sulfamoyl group in inhibiting enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes, and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and urinary tract infections .
3. Antifungal Activity
Similar compounds have shown antifungal properties, particularly against strains like Candida albicans and Aspergillus niger. The presence of the pyrimidine ring is thought to enhance the compound's ability to disrupt fungal cell wall synthesis, leading to cell death .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Sulfamoyl Group : Essential for antibacterial and enzyme inhibitory activities.
- Chlorine Substitution : The presence of chlorine at the 5-position of the pyrimidine ring may enhance lipophilicity, improving membrane penetration.
- Benzyl Group : Contributes to binding affinity with target enzymes or bacterial receptors.
Case Studies
Several studies have assessed the biological activity of related compounds:
- Antibacterial Evaluation : A series of sulfamoyl derivatives were tested against E. coli and S. aureus, revealing that modifications at the benzyl position significantly influenced antibacterial potency.
- Enzyme Inhibition Assays : Compounds were screened for AChE inhibition using spectrophotometric methods, demonstrating that structural variations can lead to enhanced inhibitory effects compared to standard drugs.
- Antifungal Testing : In vitro assays against fungal strains showed that derivatives with extended alkyl chains exhibited improved antifungal activity compared to their shorter counterparts.
Q & A
Q. Q1. What are the key synthetic challenges in optimizing the yield of this compound, and how can reaction conditions be systematically adjusted to address them?
Methodological Answer : The synthesis involves multi-step reactions, including sulfamoyl group introduction, chlorination, and carboxamide formation. Key challenges include controlling regioselectivity during sulfamoylation and minimizing side reactions (e.g., over-chlorination). Systematic optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Temperature control : Lower temperatures (0–5°C) suppress unwanted thiol oxidation during methylsulfanyl group incorporation .
- Catalyst screening : Use of NaH or K₂CO₃ as a base for deprotonation steps to enhance reaction efficiency .
Analytical techniques like HPLC and ¹H NMR are critical for monitoring intermediate purity .
Q. Q2. How is the compound’s structural integrity validated, and what crystallographic tools are recommended for resolving ambiguities in hydrogen bonding patterns?
Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Recommended workflows:
- Data collection : Use SHELX programs (e.g., SHELXL for refinement) to resolve hydrogen bonding ambiguities, especially for sulfamoyl and carboxamide groups .
- Validation : Compare experimental bond lengths/angles with DFT-calculated values (e.g., using ORCA or Gaussian). For example, the C–S bond in methylsulfanyl groups should measure 1.78–1.82 Å .
- Hydrogen bonding analysis : Apply graph set analysis (e.g., Etter’s formalism) to classify interactions like N–H⋯O or C–H⋯π .
Advanced Research Questions
Q. Q3. How can contradictory biological activity data for this compound be resolved when tested across different enzyme assays?
Methodological Answer : Contradictions often arise from assay-specific conditions (e.g., pH, co-factors). A tiered approach is recommended:
Enzyme kinetics : Determine IC₅₀ values under standardized conditions (e.g., 25°C, pH 7.4) to isolate pH-dependent effects .
Molecular docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., kinases or proteases). Pay attention to sulfamoyl group orientation, which may sterically hinder binding in certain conformations .
Mutagenesis studies : Validate binding hypotheses by engineering enzyme active sites (e.g., replacing key residues like Asp189 in trypsin-like proteases) .
Q. Q4. What experimental strategies are effective for elucidating the role of the methylsulfanyl group in modulating the compound’s pharmacokinetic properties?
Methodological Answer : The methylsulfanyl group impacts solubility and metabolic stability. Strategies include:
- Isosteric replacement : Synthesize analogs with –SCH₃ replaced by –OCH₃ or –CF₃ to compare logP and metabolic half-lives .
- Metabolic profiling : Use LC-MS/MS to identify oxidation metabolites (e.g., sulfoxide/sulfone derivatives) in microsomal assays .
- Permeability assays : Parallel Artificial Membrane Permeability Assay (PAMPA) to correlate substituent polarity with intestinal absorption .
Q. Q5. How can structural variations in the benzyl group influence the compound’s selectivity for protein targets, and what computational methods validate these effects?
Methodological Answer : Benzyl group modifications (e.g., fluorination) alter steric and electronic profiles:
- Fluorine scanning : Introduce F substituents at ortho, meta, or para positions to assess effects on binding pocket occupancy .
- Free Energy Perturbation (FEP) : Calculate ΔΔG values for benzyl-substituted analogs bound to targets like HSP90 or PARP .
- Electrostatic potential maps : Generate maps using Multiwfn to visualize how electron-withdrawing groups (e.g., –CF₃) modulate charge distribution .
Q. Q6. What analytical methods are most reliable for detecting degradation products under accelerated stability conditions?
Methodological Answer : Degradation pathways (hydrolysis, oxidation) are monitored via:
- Forced degradation studies : Expose the compound to 0.1 M HCl/NaOH (hydrolysis) or H₂O₂ (oxidation) at 40°C .
- UPLC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in H₂O/MeOH gradients to resolve degradation products .
- Stability-indicating assays : Validate methods per ICH Q2(R1), ensuring resolution between parent compound and degradants (>2.0) .
Q. Q7. How can researchers reconcile discrepancies between computational predictions and experimental binding affinities for this compound?
Methodological Answer : Discrepancies often stem from solvent effects or protein flexibility. Mitigation strategies:
- Explicit solvent MD simulations : Run 100-ns simulations with TIP3P water to capture solvation effects on binding .
- Ensemble docking : Use multiple protein conformations (e.g., from NMR or cryo-EM) to account for induced-fit mechanisms .
- Binding entropy correction : Apply the MM-PBSA method to estimate entropic contributions neglected in rigid docking .
Q. Q8. What synthetic routes minimize the formation of regioisomeric byproducts during the sulfamoylation step?
Methodological Answer : Regioisomerism arises from competing N- vs. O-sulfamoylation. Solutions include:
- Protecting group strategy : Temporarily protect the carboxamide NH with Boc to direct sulfamoylation to the desired phenyl position .
- Catalytic control : Use CuI (5 mol%) to promote selective N-sulfamoylation via a chelation-driven mechanism .
- Reagent selection : Replace chlorosulfonyl isocyanate with N-sulfamoyl imidazole for milder conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
